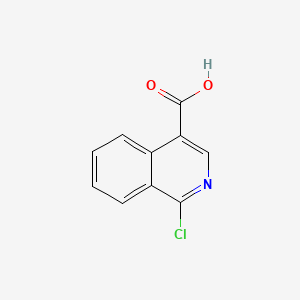

1-Chloroisoquinoline-4-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloroisoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-7-4-2-1-3-6(7)8(5-12-9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPWFBQHRVYUDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695162 | |

| Record name | 1-Chloroisoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260794-26-0 | |

| Record name | 1-Chloroisoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloroisoquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloroisoquinoline 4 Carboxylic Acid

Historical Development of Isoquinoline (B145761) Carboxylic Acid Synthesis

The historical synthesis of the isoquinoline core, a necessary precursor to its carboxylic acid derivatives, is dominated by several named reactions developed in the late 19th and early 20th centuries. These methods primarily focus on the construction of the bicyclic ring system from acyclic precursors.

The Bischler-Napieralski reaction , first reported in 1893, is one of the most fundamental methods for isoquinoline synthesis. greenchemistry-toolkit.org This reaction involves the intramolecular cyclization of β-arylethylamides using a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to yield 3,4-dihydroisoquinolines. greenchemistry-toolkit.orgskpharmteco.com These intermediates can then be aromatized through a subsequent oxidation step to furnish the isoquinoline ring. greenchemistry-toolkit.org A variation of this is the Pictet-Gams reaction , which uses a β-hydroxy-β-phenethylamide, allowing for the formation of the fully aromatic isoquinoline in a single step under strongly dehydrating conditions. greenchemistry-toolkit.org

Another cornerstone of isoquinoline synthesis is the Pomeranz-Fritsch reaction , also discovered in 1893. researchgate.netbeilstein-journals.org This acid-catalyzed reaction involves the cyclization of benzalaminoacetals, which are formed by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine. researchgate.netbeilstein-journals.org While versatile, this method is often plagued by low yields and can fail completely depending on the substrates and reaction conditions. researchgate.net A significant limitation of the original Pomeranz-Fritsch method is its inability to directly introduce substituents at the C3 and C4 positions. nih.gov However, a later modification by Bobbitt, which involves the in-situ hydrogenation of the imine intermediate, allows for the preparation of 1- and 4-substituted 1,2,3,4-tetrahydroisoquinolines, which can then be aromatized. beilstein-journals.org

The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines through the acid-catalyzed cyclization of an imine formed from a β-arylethylamine and an aldehyde or ketone. nih.gov Similar to the Bischler-Napieralski products, these tetrahydroisoquinolines require an oxidation step to yield the aromatic isoquinoline core. nih.gov

Historically, the introduction of a carboxylic acid group, particularly at the C4 position, was not a direct outcome of these primary cyclization reactions. Early approaches would have likely involved the synthesis of an isoquinoline with a suitable functional group at the C4 position, which could then be converted to a carboxylic acid. For instance, the oxidation of a 4-methylisoquinoline, analogous to the oxidation of 4-methylquinoline to quinoline-4-carboxylic acid, represents a plausible, though challenging, historical route. nih.gov The oxidation of the isoquinoline ring itself is difficult and can lead to ring cleavage under harsh conditions. nih.gov Another classical approach to introduce a carbon substituent is the Reissert reaction , which allows for the introduction of a cyano group at the C1 position of isoquinoline, which can then be hydrolyzed to a carboxylic acid. jddhs.com However, this method is not suitable for C4-carboxylation. Therefore, the historical synthesis of isoquinoline-4-carboxylic acids was less direct, often relying on multi-step sequences involving the functionalization of a pre-formed isoquinoline ring.

| Reaction Name | Precursors | Intermediate/Product | Key Features |

| Bischler-Napieralski | β-arylethylamide | 3,4-Dihydroisoquinoline | Requires subsequent oxidation. |

| Pictet-Gams | β-hydroxy-β-phenethylamide | Isoquinoline | Direct aromatization. |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-dialkoxyethylamine | Isoquinoline | Often low yields; C4-substitution is not direct. |

| Pictet-Spengler | β-arylethylamine, aldehyde/ketone | Tetrahydroisoquinoline | Requires subsequent oxidation. |

Regioselective Chlorination Approaches on the Isoquinoline Core

The introduction of a chlorine atom onto the isoquinoline ring can be directed to various positions depending on the reaction conditions and the nature of the substrate. The electronic properties of the isoquinoline nucleus, with its electron-deficient pyridine (B92270) ring, dictate the regioselectivity of electrophilic and nucleophilic substitution reactions. Nucleophilic substitution reactions preferentially occur at the C1 position. nih.gov

A widely used and highly regioselective method for the synthesis of 1-chloroisoquinoline (B32320) involves the treatment of isoquinoline N-oxide with phosphoryl chloride (POCl₃) or a similar chlorinating agent like phosphorus pentachloride (PCl₅). nih.govmdpi.comnih.gov This reaction proceeds with high efficiency and is a common strategy for activating the C1 position towards nucleophilic attack. nih.gov The mechanism is believed to involve the formation of an O-phosphorylated intermediate, which facilitates the addition of a chloride ion at the C1 position, followed by elimination to yield the 1-chloroisoquinoline product. beilstein-journals.org

While C1-chlorination is the most common outcome, the regioselectivity can be altered by the presence of other substituents on the ring. A notable example is the reaction of 8-(benzyloxy)-7-methoxyisoquinoline 2-oxide with phosphoryl chloride, which reportedly yields the 4-chloro derivative instead of the expected 1-chloro product. beilstein-journals.org This suggests that electronic effects from substituents on the benzene (B151609) ring can significantly influence the position of chlorination, potentially by altering the electron density at different carbons in the pyridine ring and directing the nucleophilic attack of the chloride ion to the C4 position.

Other reagents and strategies have been developed for the regioselective chlorination of the isoquinoline core and related N-heterocycles. For instance, a combination of triphenylphosphine (PPh₃) and trichloroacetonitrile (Cl₃CCN) has been used for the C2-chlorination of quinoline (B57606) and isoquinoline N-oxides. researchgate.net Furthermore, methods for the direct C-H halogenation at the meta-position (relative to the nitrogen atom) of isoquinolines have been developed, employing a dearomatization-rearomatization strategy. organic-chemistry.org While not directly leading to 1-chloroisoquinoline, these methods highlight the ongoing efforts to achieve controlled halogenation at various positions on the isoquinoline scaffold.

| Reagent/Method | Position of Chlorination | Substrate | Key Features |

| POCl₃ or PCl₅ | C1 | Isoquinoline N-oxide | High yield and selectivity for the C1 position. beilstein-journals.orgnih.gov |

| POCl₃ | C4 | 8-(benzyloxy)-7-methoxyisoquinoline 2-oxide | Regioselectivity altered by ring substituents. beilstein-journals.org |

| PPh₃/Cl₃CCN | C2 | Isoquinoline N-oxide | Provides access to C2-chloro derivatives. researchgate.net |

| Dearomatization-Rearomatization | meta-C-H | Isoquinoline | Allows for functionalization at positions not typically reactive. organic-chemistry.org |

Contemporary Synthetic Routes to 1-Chloroisoquinoline-4-carboxylic Acid

Modern synthetic strategies for preparing this compound often involve multi-step sequences that build upon the functionalization of simpler isoquinoline or benzene derivatives. These routes benefit from the development of more sophisticated catalytic systems and a deeper understanding of reaction mechanisms, allowing for greater efficiency and control.

One plausible contemporary approach involves the construction of a suitably substituted isoquinoline precursor followed by chlorination and carboxylation, or vice-versa. For instance, a synthetic pathway could begin with the synthesis of isoquinoline-4-carboxylic acid. A patented method describes the preparation of 4-isoquinoline carboxylic acid from 3,4-dihalo-isoquinoline through a palladium-catalyzed dicarbonylation to form the diester, followed by hydrolysis and selective decarboxylation at the 3-position. researchgate.net The resulting isoquinoline-4-carboxylic acid could then be converted to its N-oxide, and subsequent treatment with POCl₃ would be expected to introduce the chlorine atom at the C1 position.

Alternatively, a route could start with a pre-chlorinated precursor. The synthesis of 1-amino-4-chloroisoquinoline from 1,4-dichloroisoquinoline has been reported. researchgate.net This indicates that 1,4-dichloroisoquinoline is a viable synthetic intermediate. From this intermediate, a selective functionalization at the C4 position, for example, through a metal-catalyzed cross-coupling reaction with a carboxylating agent or a protected carboxyl group, could be envisioned.

The Pfitzinger reaction, a classic method for synthesizing quinoline-4-carboxylic acids from isatins and carbonyl compounds, provides a conceptual framework for building the carboxylic acid functionality directly into the heterocyclic core. beilstein-journals.orgnih.govorganic-chemistry.orgresearchgate.netrjpn.orgmdpi.com While this reaction directly yields the isomeric quinoline structure, modern variations and related cyclization strategies are continually being developed for the synthesis of various heterocyclic carboxylic acids. beilstein-journals.orgnih.govorganic-chemistry.orgresearchgate.netrjpn.orgmdpi.com

A convergent synthesis could involve the reaction of lithiated o-tolualdehyde derivatives with nitriles, which can be trapped with electrophiles to generate highly substituted isoquinolines. researchgate.net By choosing appropriate starting materials and electrophiles, this method could potentially be adapted to construct the 1-chloro- and 4-carboxy-substituted isoquinoline skeleton in a more direct fashion.

Application of Catalytic and Green Chemistry Principles in its Synthesis

The synthesis of complex molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. greenchemistry-toolkit.orgskpharmteco.comjddhs.comnih.govrjpn.org These principles are being applied to both the classical and contemporary synthetic routes for isoquinolines.

Catalytic Methods: The use of transition-metal catalysts is a cornerstone of modern organic synthesis and offers significant advantages in terms of efficiency and selectivity. For the synthesis of the isoquinoline core, ruthenium(II) and rhodium(III) complexes have been employed as catalysts in C-H activation and annulation reactions. nih.govnih.gov For example, a Ru(II)/PEG-400 catalytic system has been used for the synthesis of isoquinolines via C-H/N-N bond activation, offering the benefit of being recyclable. nih.gov Rhodium(III)-catalyzed [4+2] annulation of benzamides with alkynes is another powerful method for constructing isoquinolone derivatives, which can be further functionalized. mdpi.comnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are also invaluable for introducing substituents onto the isoquinoline ring in a controlled manner. mdpi.com

Green Solvents and Reagents: A major focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. skpharmteco.com Water and biomass-derived ethanol are increasingly being used as solvents for the synthesis of isoquinolines and related heterocycles. researchgate.netnih.gov Solvent-free reactions, where the reactants are mixed without a solvent, represent an even greener approach, often leading to shorter reaction times and easier product isolation. researchgate.net The use of less hazardous reagents is also a key principle. For example, replacing stoichiometric, toxic oxidants with catalytic systems that use air or molecular oxygen as the terminal oxidant significantly improves the environmental profile of a synthesis. nih.gov

Atom Economy and Energy Efficiency: Reactions with high atom economy, where a majority of the atoms from the reactants are incorporated into the final product, are inherently more efficient and generate less waste. greenchemistry-toolkit.org Multicomponent reactions, which combine three or more reactants in a single step to form a complex product, are excellent examples of atom-economical processes. researchgate.net Additionally, performing reactions at lower temperatures and pressures reduces energy consumption. rjpn.org The development of catalytic systems that operate under mild conditions, such as room temperature, is a significant step towards more energy-efficient syntheses. nih.gov

Total Synthesis Strategies of Complex Polyheterocycles Utilizing this compound as a Synthon

Functionalized isoquinolines like this compound are valuable building blocks, or synthons, in the total synthesis of more complex, often biologically active, polyheterocyclic molecules and natural product analogues. The presence of multiple reactive sites—the chloro group at C1, the carboxylic acid at C4, and the nitrogen atom—allows for a variety of subsequent transformations and ring annulations.

The chloro group at the C1 position is particularly useful as it can be readily displaced by a variety of nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, at this position. The carboxylic acid at C4 can be converted into other functional groups such as amides, esters, or alcohols, or it can participate in cyclization reactions. The Curtius rearrangement, for instance, can convert the carboxylic acid into an isocyanate, which is a versatile intermediate for the synthesis of amines and their derivatives. nih.gov

A key application of such synthons is in the construction of fused heterocyclic systems. For example, tetrahydroisoquinolonic acids, which are structurally related to the target molecule, are prepared via the Castagnoli-Cushman reaction and have been used as precursors to complex polyheterocycles like indolo[3,2-c]isoquinolines and dibenzo[c,h] greenchemistry-toolkit.orgnih.govnaphthyridines. mdpi.comnih.gov A reported synthesis transforms a 2-methoxy-3-(2-nitrophenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid into an indolo[3,2-c]isoquinoline system through a cascade of reduction, cyclization, and decarboxylation. nih.gov The resulting indolo[3,2-c]isoquinolin-5-one can be further elaborated, for instance, by chlorination with POCl₃ to yield a 5-chloro-11H-indolo[3,2-c]isoquinoline, which is a precursor to antiprotozoal compounds. nih.gov

The versatility of the isoquinoline scaffold is further demonstrated in the synthesis of benzimidazole-based fused polyheterocycles, where benzimidazoisoquinolines have been reported as potent antitumor agents. arkat-usa.org The strategic use of a pre-functionalized synthon like this compound would allow for the efficient assembly of such complex and medicinally relevant molecular architectures.

| Precursor Synthon Type | Resulting Polyheterocycle | Synthetic Strategy |

| Tetrahydroisoquinolonic acid | Indolo[3,2-c]isoquinoline | Reduction, Cyclization, Decarboxylation Cascade nih.gov |

| Tetrahydroisoquinolonic acid | Dibenzo[c,h] greenchemistry-toolkit.orgnih.govnaphthyridine | Reduction, Cyclization, Dehydrogenation nih.gov |

| 1-Chloroisoquinoline | Benzo[a]quinolizin-4-one | Reaction with glutaconic anhydride (B1165640) beilstein-journals.org |

| Benzimidazole derivatives | Benzimidazoisoquinolines | Various cyclization strategies arkat-usa.org |

Chemical Reactivity and Mechanistic Investigations of 1 Chloroisoquinoline 4 Carboxylic Acid

Nucleophilic Substitution Reactions at the C-1 Chlorine Position

The chlorine atom at the C-1 position of the isoquinoline (B145761) ring is susceptible to nucleophilic substitution. scribd.comiust.ac.ir This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atom, which polarizes the C-Cl bond and stabilizes the intermediate formed upon nucleophilic attack. youtube.com A range of nucleophiles, including amines, thiols, and alkoxides, can displace the chloride ion.

The general mechanism for nucleophilic aromatic substitution (SNAr) at the C-1 position involves the addition of the nucleophile to form a resonance-stabilized Meisenheimer-like intermediate, followed by the elimination of the chloride ion to restore aromaticity. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

| Nucleophile | Product Type | Reference |

| Amines | 1-Amino-isoquinoline-4-carboxylic acid derivatives | iust.ac.ir |

| Thiols | 1-Thio-isoquinoline-4-carboxylic acid derivatives | |

| Alkoxides | 1-Alkoxy-isoquinoline-4-carboxylic acid derivatives |

Transformations Involving the Carboxylic Acid Moiety (e.g., esterification, amidation)

The carboxylic acid group at the C-4 position readily undergoes typical transformations such as esterification and amidation. nih.govmdpi.com These reactions are fundamental in modifying the properties of the molecule and for building more complex structures.

Esterification: The conversion of 1-chloroisoquinoline-4-carboxylic acid to its corresponding esters can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. masterorganicchemistry.com Alternatively, the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate ester formation under milder conditions. reddit.com

Amidation: The formation of amides from this compound involves its reaction with a primary or secondary amine. This transformation often requires the activation of the carboxylic acid, which can be done by converting it to a more reactive species like an acid chloride. reddit.com The resulting acid chloride then readily reacts with an amine to yield the corresponding amide. Various coupling reagents can also be employed to facilitate this reaction directly without the need to isolate the acid chloride intermediate. nih.gov

| Reaction | Reagents | Product | References |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | 1-Chloroisoquinoline-4-carboxylate ester | masterorganicchemistry.com |

| Esterification | Alcohol, DCC, DMAP | 1-Chloroisoquinoline-4-carboxylate ester | reddit.com |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine | 1-Chloroisoquinoline-4-carboxamide | reddit.com |

| Amidation | Amine, Coupling Agent (e.g., HATU, HOBt) | 1-Chloroisoquinoline-4-carboxamide | nih.gov |

Electrophilic Aromatic Substitution on the Isoquinoline Ring System

Electrophilic aromatic substitution on the isoquinoline ring system is generally less facile than on benzene (B151609) due to the deactivating effect of the nitrogen atom. scribd.comgcwgandhinagar.com The nitrogen atom withdraws electron density from the ring, making it less susceptible to attack by electrophiles. scribd.comgcwgandhinagar.com When such reactions do occur, the position of substitution is influenced by the reaction conditions and the nature of the electrophile. Under acidic conditions, the nitrogen atom is protonated, further deactivating the pyridine (B92270) ring. Consequently, electrophilic attack preferentially occurs on the benzene ring, typically at the C-5 and C-8 positions. scribd.comiust.ac.iryoutube.com Under neutral or less acidic conditions, substitution can occur on the pyridine ring, with the C-4 position being a potential site of reaction. rsc.org However, in this compound, the C-4 position is already substituted.

Studies on the electrophilic reactivity of the neutral isoquinoline molecule have shown the positional reactivity order to be 4 > 5 = 7 > 8 > 6 > 3 > 1. rsc.org This indicates that the C-4 position is the most activated towards electrophiles in an unsubstituted isoquinoline.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

The chlorine atom at the C-1 position of this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a wide array of derivatives. nih.govmdpi-res.comrsc.orgmdpi.com

Common cross-coupling reactions include:

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to form C-C bonds. mdpi.com

Heck Coupling: Palladium-catalyzed reaction with alkenes. nih.gov

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes. nih.govmdpi.com

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds. mdpi.com

Kumada Coupling: Nickel- or palladium-catalyzed reaction with Grignard reagents. mdpi.com

These reactions have been successfully applied to chloro-substituted nitrogen heterocycles, demonstrating their utility in modifying the isoquinoline core. nih.govmdpi.com For instance, 1-chloroisoquinoline (B32320) has been used in manganese-catalyzed cross-coupling with aryl- and alkylmagnesium halides and in palladium-catalyzed cross-coupling with heteroaryl boronic acids and esters. sigmaaldrich.com

| Coupling Reaction | Catalyst/Reagents | Bond Formed | Reference |

| Suzuki | Pd catalyst, Base, Boronic acid/ester | C-C | mdpi.com |

| Heck | Pd catalyst, Base, Alkene | C-C | nih.gov |

| Sonogashira | Pd/Cu catalyst, Base, Alkyne | C-C | nih.govmdpi.com |

| Buchwald-Hartwig | Pd catalyst, Base, Amine | C-N | mdpi.com |

| Kumada | Ni or Pd catalyst, Grignard reagent | C-C | mdpi.com |

Cyclization and Rearrangement Pathways of this compound Derivatives

Derivatives of this compound can undergo various cyclization and rearrangement reactions to form more complex polycyclic systems. For example, intramolecular reactions involving the carboxylic acid moiety or substituents introduced at the C-1 position can lead to the formation of new rings.

One notable example is the synthesis of indolo[1,2-b]isoquinolines. acs.org While not starting directly from this compound, related strategies involving the construction of fused indole (B1671886) and isoquinoline heterocycles highlight the potential for cyclization pathways in this system. acs.org For instance, tandem reactions involving nucleophilic addition and subsequent cyclization can lead to the formation of fused heterocyclic scaffolds.

Reaction Kinetics and Thermodynamic Analyses of its Transformations

The study of reaction kinetics and thermodynamics provides a deeper understanding of the reactivity of this compound. While specific kinetic and thermodynamic data for this exact molecule are not extensively reported in the provided search results, general principles for related systems can be applied.

The thermodynamics of quinoline (B57606) and isoquinoline have been studied, providing data on their ideal-gas thermodynamic properties, including entropies, enthalpies, and Gibbs energies of formation. osti.govnih.govscispace.com These fundamental data are crucial for understanding the energy changes associated with reactions involving the isoquinoline core.

Kinetic studies of nucleophilic substitution reactions on chloro-substituted heteroaromatics generally show that the reaction rates are dependent on the concentration of both the substrate and the nucleophile, consistent with a bimolecular SNAr mechanism. The presence of electron-withdrawing groups on the ring system typically increases the reaction rate by stabilizing the negatively charged intermediate.

The relative reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is well-established, with acid chlorides being among the most reactive. libretexts.orglibretexts.org This high reactivity is due to the good leaving group ability of the chloride ion.

Derivatization and Structural Modification Strategies

Synthesis of Esters, Amides, and Acid Halides from 1-Chloroisoquinoline-4-carboxylic Acid

The carboxylic acid group is a cornerstone for derivatization, readily converted into esters, amides, and acid halides. These transformations are fundamental first steps in the synthesis of more complex molecules and for modulating the physicochemical properties of the parent compound.

Acid Halide Formation: The conversion of this compound to its corresponding acid halide, typically the acid chloride, is a common initial step to activate the carboxyl group for subsequent nucleophilic acyl substitution. Standard halogenating agents are employed for this purpose. The most common reagents include thionyl chloride (SOCl₂) and oxalyl chloride. nih.govmdpi.comacs.orgnih.gov The reaction with thionyl chloride produces the acid chloride along with gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies purification. acs.orgnih.gov Alternatively, phosphorus halides such as phosphorus(V) chloride (PCl₅) or phosphorus(III) chloride (PCl₃) can also be used. acs.org The resulting 1-chloroisoquinoline-4-carbonyl chloride is a highly reactive intermediate, not typically isolated, and is used directly in the synthesis of esters and amides. acs.org

Ester Synthesis (Esterification): Esters of this compound are synthesized primarily through two routes. The first involves the classic Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The second, and often more efficient, method involves the reaction of the pre-formed acid chloride with an alcohol. acs.orgrsc.org This reaction is typically performed in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl generated. acs.org A notable example is this compound methyl ester, a commercially available derivative that has been investigated for its biological activities, including as a prostanoid receptor antagonist. rsc.orgbiosynth.com

Amide Synthesis (Amidation): Amide derivatives are frequently synthesized in medicinal chemistry to explore interactions with biological targets. The most common laboratory method for preparing amides from this compound involves its conversion to the acid chloride, which then readily reacts with a primary or secondary amine. acs.orgrsc.orgwikipedia.org Typically, two equivalents of the amine are used: one to act as the nucleophile and the other to neutralize the liberated HCl. rsc.org Alternatively, an inexpensive base like sodium hydroxide (B78521) or a tertiary amine can be used as the acid scavenger. rsc.orgwikipedia.org

Modern peptide coupling reagents provide a more direct route from the carboxylic acid to the amide, avoiding the need to first synthesize the acid chloride. cdnsciencepub.com Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), activate the carboxylic acid to form a reactive intermediate that is then attacked by the amine. cdnsciencepub.comresearchgate.net This method is particularly useful for coupling with sensitive or valuable amines. researchgate.net The resulting 1-chloroisoquinoline-4-carboxamides are a key class of derivatives explored for various therapeutic applications. nih.gov

Table 1: Reagents for Functional Group Transformation of this compound

| Transformation | Target Functional Group | Common Reagents | Notes |

|---|---|---|---|

| Acid Halide Formation | Acid Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride, PCl₅ | Creates a highly reactive intermediate for further synthesis. |

| Esterification | Ester | Alcohol + Acid Catalyst (H₂SO₄), Acid Chloride + Alcohol + Base (Pyridine) | Modifies polarity and steric bulk. |

| Amidation | Amide | Acid Chloride + Amine, Carboxylic Acid + Coupling Agents (EDC, DCC, HOBt) | Introduces diverse substituents for SAR studies. |

Reduction and Oxidation Reactions of this compound and its Derivatives

Reduction and oxidation reactions offer pathways to modify the core functional groups of this compound and its derivatives, leading to new classes of compounds with potentially different biological profiles.

Reduction Reactions: The carboxylic acid and its derivatives are susceptible to reduction by powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing carboxylic acids, esters, and acid chlorides to primary alcohols. rsc.orgwikipedia.orgclockss.orgcdnsciencepub.com Thus, treatment of this compound or its ester with LiAlH₄ would yield (1-chloroisoquinolin-4-yl)methanol. The reaction proceeds via hydride addition to the carbonyl carbon. rsc.orgcdnsciencepub.com It is important to note that LiAlH₄ is a strong base, and the first step in the reduction of the carboxylic acid itself is an acid-base reaction that deprotonates the acid and liberates hydrogen gas, requiring an excess of the reducing agent. cdnsciencepub.comnih.govdrughunter.com

Amide derivatives undergo a different reduction pathway with LiAlH₄, yielding amines instead of alcohols. rsc.orgclockss.org For example, a secondary amide derived from this compound would be reduced to the corresponding secondary amine, (1-chloroisoquinolin-4-yl)methanamine derivative. This transformation is a valuable method for synthesizing various substituted amines.

In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally ineffective at reducing carboxylic acids or esters, though it can reduce the more reactive acid chlorides. rsc.orgcdnsciencepub.com This difference in reactivity allows for selective reductions in molecules containing multiple functional groups. The chloro group at the C-1 position can also be a site for reduction, potentially being converted to a hydrogen atom under certain catalytic hydrogenation conditions, leading to an isoquinoline-4-carboxylic acid derivative. rsc.org

Oxidation Reactions: While the isoquinoline (B145761) ring itself is relatively stable to oxidation, the side-chain derivatives can be oxidized. For instance, the primary alcohol, (1-chloroisoquinolin-4-yl)methanol, obtained from reduction, could be oxidized back to the aldehyde or carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) or chromium-based reagents. rsc.org The choice of oxidant and reaction conditions would determine the final oxidation state. Such transformations, while less common in derivatization strategies focused on this scaffold, provide routes to re-introduce or modify the carbonyl functionality.

Table 2: Reduction Products of this compound Derivatives

| Starting Material | Reducing Agent | Major Product |

|---|---|---|

| This compound | LiAlH₄ | (1-Chloroisoquinolin-4-yl)methanol |

| This compound ester | LiAlH₄ | (1-Chloroisoquinolin-4-yl)methanol |

| 1-Chloroisoquinoline-4-carboxamide | LiAlH₄ | Substituted (1-chloroisoquinolin-4-yl)methanamine |

Heterocyclic Annulation Reactions Utilizing the Isoquinoline-4-carboxylic Acid Framework

The isoquinoline core of this compound can serve as a foundation for the construction of more complex, fused heterocyclic systems. These annulation (ring-forming) reactions expand the chemical space of the scaffold, leading to novel polycyclic structures with distinct three-dimensional shapes and pharmacological properties.

Several classical named reactions in heterocyclic chemistry can be adapted for this purpose. For instance, the Bischler-Napieralski and Pictet-Spengler reactions are cornerstone methods for synthesizing isoquinoline and related fused systems. biosynth.comclockss.org The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to form a tetrahydroisoquinoline. cdnsciencepub.com Derivatives of this compound, particularly those where the carboxyl group is converted to an amine-containing side chain, could serve as precursors for such cyclizations.

A more direct application involves using the existing isoquinoline framework as the starting point for building additional rings. Research has shown that isoquinoline derivatives can undergo cyclization reactions to form fused systems. For example, 1-chloroisoquinoline (B32320) has been reacted with glutaconic anhydride (B1165640) to yield benzo[a]quinolizin-4-one, a tricyclic fused system. wikipedia.org This type of reaction demonstrates that the C-1 position, activated by the chlorine atom, and the nitrogen atom of the isoquinoline ring can participate in annulation reactions.

Furthermore, the carboxylic acid at the C-4 position can be used as a handle to drive cyclization. In one synthetic strategy, isoquinolone-4-carboxylic acids were utilized in a Friedel-Crafts reaction. After converting the carboxylic acid to the more reactive acid chloride in situ, an intramolecular cyclization was induced to form an indenoisoquinoline scaffold. nih.gov This highlights the utility of the C-4 carboxyl group in directing the formation of new rings onto the isoquinoline core.

Copper-catalyzed domino reactions have also been developed for the synthesis of polysubstituted isoquinolone-4-carboxylic acids, demonstrating advanced methods for constructing the core framework itself, which can then be subjected to further annulation. rsc.org These strategies, which involve intramolecular cyclizations and tandem reactions, are powerful tools for generating molecular diversity and building complex, fused heterocyclic libraries based on the isoquinoline-4-carboxylic acid template.

Introduction of Chirality into this compound Derivatives

Introducing chirality into drug candidates is a critical strategy in medicinal chemistry, as enantiomers often exhibit different pharmacological and toxicological profiles. For derivatives of this compound, chirality can be introduced through several methods, primarily by creating stereogenic centers during synthesis or by resolving a racemic mixture.

A common and straightforward method to introduce a chiral center is through the formation of amides or esters with chiral partners. scispace.com Reacting this compound (or its activated acid chloride) with a commercially available, enantiopure amine or alcohol results in a mixture of diastereomers. rsc.orgacs.org These diastereomers possess different physical properties (e.g., solubility, melting point, chromatographic retention), which allows for their separation by standard techniques like crystallization or column chromatography. tcichemicals.comrsc.org Once separated, the chiral auxiliary can be cleaved to yield the enantiomerically pure carboxylic acid or its derivative. For example, a diastereomeric amide can be hydrolyzed back to the chiral carboxylic acid.

Another approach is the use of chiral derivatizing agents (CDAs), such as Mosher's acid or aminoindanol-based reagents, which are used to convert enantiomers into diastereomers specifically for analytical purposes, like determining enantiomeric excess via NMR spectroscopy. rsc.orgwikipedia.org

Asymmetric synthesis offers a more elegant route to chiral derivatives. This involves using chiral catalysts or reagents to directly favor the formation of one enantiomer over the other. For the broader class of isoquinolines, enantioselective syntheses are well-established, particularly for isoquinoline alkaloids. acs.orgrsc.orgcdnsciencepub.comclockss.org Methods such as the asymmetric Pictet-Spengler reaction, enantioselective hydrogenation of enamide precursors catalyzed by chiral metal complexes (e.g., BINAP-ruthenium), or the use of chiral auxiliaries on the isoquinoline nitrogen can establish a stereocenter at the C-1 position with high enantiomeric excess. acs.orgcdnsciencepub.comclockss.org While specific applications to the this compound scaffold are not widely reported, these established principles of asymmetric synthesis are directly applicable for creating chiral analogs.

Finally, chiral resolution via chromatography is a powerful technique. Using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC), a racemic mixture of a this compound derivative can be directly separated into its individual enantiomers. scispace.comtcichemicals.com

Table 3: Methods for Introducing Chirality

| Method | Description | Example Application |

|---|---|---|

| Diastereomer Formation | Reaction with a single enantiomer of a chiral alcohol or amine to form separable diastereomers. | Coupling with (S)-(-)-1-phenylethanol to form diastereomeric esters. |

| Asymmetric Catalysis | Use of a chiral catalyst to stereoselectively form one enantiomer. | Enantioselective hydrogenation of a precursor using a chiral Ru-BINAP catalyst. |

| Chiral Resolution | Separation of a racemic mixture. | HPLC using a column with a chiral stationary phase. |

| Chiral Pool Synthesis | Using a readily available chiral molecule as a starting material. | Synthesis starting from a natural amino acid to build the isoquinoline framework. clockss.org |

Scaffold Hopping and Bioisosteric Replacements in Derivative Design

In modern drug discovery, scaffold hopping and bioisosteric replacement are key strategies for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties while potentially discovering novel intellectual property. nih.gov These approaches are highly relevant to the design of derivatives based on the this compound framework.

Scaffold Hopping involves replacing the core molecular framework (the 1-chloroisoquinoline part) with a different scaffold that maintains a similar three-dimensional arrangement of key functional groups. nih.gov For example, the isoquinoline ring could be replaced by other bicyclic heterocycles such as quinoline (B57606), quinoxaline, or benzimidazole, while retaining the essential chlorine and carboxamide/ester functionalities at analogous positions. This strategy aims to identify new core structures that may offer improved properties, such as better metabolic stability, solubility, or novel interactions with the biological target.

Bioisosteric Replacement focuses on substituting specific functional groups with other groups that have similar physicochemical properties (size, shape, electronic distribution) and can produce similar biological effects. drughunter.comnih.gov For this compound derivatives, the carboxylic acid moiety is a prime target for bioisosteric replacement. While the carboxylate group can form crucial ionic or hydrogen bond interactions with a target receptor, it can also lead to poor membrane permeability and rapid clearance. nih.govnih.gov

Common bioisosteres for the carboxylic acid group include:

Tetrazoles: These are perhaps the most widely used carboxylic acid bioisosteres. The 5-substituted tetrazole ring is planar, and its acidity (pKa ≈ 4.5–4.9) is very similar to that of a carboxylic acid, allowing it to mimic the key ionic interactions. nih.govcambridgemedchemconsulting.com

Acyl Sulfonamides and Sulfonamides: These groups can also act as hydrogen bond donors and acceptors. While sulfonamides are significantly weaker acids than carboxylic acids, acyl sulfonamides have a pKa closer to the physiological range and can be effective replacements. drughunter.com

Hydroxyisoxazoles/Hydroxyisothiazoles: These five-membered heterocycles are planar and have pKa values in the 4-5 range, making them effective mimics of the carboxylate group. nih.gov

Hydroxamic Acids: This functional group is a weaker acid (pKa ≈ 8-9) but is a strong metal chelator, a property that can be exploited in the design of metalloenzyme inhibitors. nih.gov

Structure-activity relationship (SAR) studies on related quinoline-4-carboxamides have shown that modifications to the core and its substituents can dramatically influence biological activity. acs.orgnih.govelsevierpure.com For example, the position of substituents on the heterocyclic core and the nature of the groups attached to the carboxamide nitrogen are critical for potency and selectivity. mdpi.comacs.orgresearchgate.net These findings underscore the importance of exploring bioisosteric replacements and scaffold hopping to fine-tune the properties of derivatives based on the this compound template for therapeutic applications.

Advanced Spectroscopic and Structural Elucidation of 1 Chloroisoquinoline 4 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 1-Chloroisoquinoline-4-carboxylic acid, ¹H and ¹³C NMR spectra provide definitive confirmation of the molecular structure by detailing the chemical environment of each proton and carbon atom.

Detailed research findings from a study published in Bioorganic and Medicinal Chemistry provide specific chemical shifts for this compound, as recorded in DMSO-d₆. chemicalbook.com The ¹H NMR spectrum is characterized by distinct signals in the aromatic region, corresponding to the protons on the isoquinoline (B145761) core, and a highly deshielded singlet for the carboxylic acid proton. chemicalbook.com The ¹³C NMR spectrum complements this by showing signals for all ten carbon atoms, with the carboxylic acid carbon appearing at a characteristic downfield shift. chemicalbook.com Carboxyl carbons in similar aromatic acids typically resonate in the range of 165 to 185 ppm. pressbooks.pub

Interactive Table: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Atom Type | Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) | Assignment | Reference |

| ¹H | 13.68 | s | COOH | chemicalbook.com |

| ¹H | 8.97 | d (J = 8.55 Hz) | H-5 | chemicalbook.com |

| ¹H | 8.86 | s | H-3 | chemicalbook.com |

| ¹H | 8.41 | d (J = 8.30 Hz) | H-8 | chemicalbook.com |

| ¹H | 8.05-8.01 | m | H-7 | chemicalbook.com |

| ¹H | 7.92-7.89 | m | H-6 | chemicalbook.com |

| ¹³C | 167.3 | - | C=O (Carboxylic Acid) | chemicalbook.com |

| ¹³C | 155.0 | - | C-1 | chemicalbook.com |

| ¹³C | 145.2 | - | C-3 | chemicalbook.com |

| ¹³C | 135.6 | - | C-4a | chemicalbook.com |

| ¹³C | 133.6 | - | C-7 | chemicalbook.com |

| ¹³C | 129.9 | - | C-8a | chemicalbook.com |

| ¹³C | 126.8 | - | C-5 | chemicalbook.com |

| ¹³C | 126.3 | - | C-6 | chemicalbook.com |

| ¹³C | 126.0 | - | C-8 | chemicalbook.com |

| ¹³C | 122.2 | - | C-4 | chemicalbook.com |

Beyond simple structural confirmation, NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are critical for conformational analysis. fishersci.com Although specific NOESY studies on this compound are not prevalent, this method would allow for the investigation of through-space interactions, for instance, between the proton at the C-8 position and the carboxylic acid group, providing insights into the preferred orientation of the substituent. Furthermore, variable temperature NMR experiments could be employed to study the dynamics of any conformational exchange, such as rotation around the C4-COOH bond. libretexts.org

Mass Spectrometry Fragmentation Studies for Complex Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound, electrospray ionization (ESI) is a common method, often revealing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. nih.gov

The fragmentation of carboxylic acids in a mass spectrometer is well-understood and typically involves characteristic losses. libretexts.org Prominent fragmentation pathways for this compound would include the loss of the hydroxyl group (-OH, 17 Da) and the entire carboxyl group (-COOH, 45 Da). libretexts.org Another expected fragmentation is the loss of the chlorine atom. The presence of chlorine is readily identified by the characteristic M+2 isotopic peak, where the ratio of the M and M+2 peaks is approximately 3:1 due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Systematic studies on isoquinoline alkaloids show that the fragmentation is heavily influenced by the substitution pattern. nih.govnih.gov For this compound, collision-induced dissociation (CID) would likely lead to the following key fragment ions:

Interactive Table: Predicted ESI-MS Adducts and Major Fragment Ions for this compound

| Ion / Adduct | Formula | Predicted m/z | Description | Reference |

| [M]⁺ | C₁₀H₆ClNO₂⁺ | 207.00816 | Molecular Ion | uni.lu |

| [M+H]⁺ | C₁₀H₇ClNO₂⁺ | 208.01599 | Protonated Molecule | uni.lu |

| [M+Na]⁺ | C₁₀H₆ClNaN₂⁺ | 229.99793 | Sodium Adduct | uni.lu |

| [M-H]⁻ | C₁₀H₅ClNO₂⁻ | 206.00143 | Deprotonated Molecule | uni.lu |

| [M-H₂O+H]⁺ | C₁₀H₆ClN⁺ | 190.00597 | Loss of water from protonated molecule | uni.lu |

| [M-COOH]⁺ | C₉H₆ClN⁺ | 162.02105 | Loss of carboxylic acid group | libretexts.org |

| [M-Cl]⁺ | C₁₀H₆NO₂⁺ | 172.03930 | Loss of chlorine atom |

X-ray Crystallography for Solid-State Molecular Architectures and Intermolecular Interactions

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related quinoline (B57606) and isoquinoline carboxylic acid derivatives allows for a detailed prediction of its solid-state architecture. mdpi.com

Carboxylic acids are well-known to form strong intermolecular hydrogen bonds. libretexts.org In the solid state, this compound is expected to form hydrogen-bonded dimers, where two molecules are linked via their carboxylic acid groups (O-H···O). libretexts.orglabxchange.org This dimerization significantly influences the compound's physical properties, such as its melting and boiling points. libretexts.org

Interactive Table: Expected Intermolecular Interactions in Solid-State this compound

| Interaction Type | Donor | Acceptor | Description | Reference |

| Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | Classic carboxylic acid dimer formation. | libretexts.orgnih.gov |

| Hydrogen Bond | O-H (Carboxyl) | N (Isoquinoline) | Interaction between the acid and the basic nitrogen center. | mdpi.com |

| Hydrogen Bond | C-H (Aromatic) | O=C (Carboxyl) | Weak interactions contributing to crystal packing. | mdpi.com |

| Hydrogen Bond | C-H (Aromatic) | Cl | Weak interactions involving the chlorine substituent. | mdpi.com |

| π-π Stacking | Isoquinoline Ring | Isoquinoline Ring | Stacking of aromatic systems. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and characterizing chemical bonds within a molecule. nih.gov These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the molecule's polarizability. nih.gov

For this compound, the spectra would be dominated by vibrations from the isoquinoline core, the carboxylic acid group, and the C-Cl bond. The isoquinoline ring system gives rise to a series of characteristic C-H and C=C stretching and bending vibrations. rsc.org

Key expected vibrational frequencies include:

O-H Stretch: A very broad band in the IR spectrum, typically between 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.

C=O Stretch: A strong, sharp absorption in the IR spectrum around 1700-1725 cm⁻¹, corresponding to the carbonyl of the carboxylic acid. The exact position can be influenced by dimerization.

C=C and C=N Stretching: A series of bands in the 1450-1620 cm⁻¹ region, arising from the aromatic isoquinoline ring system.

C-Cl Stretch: A band in the lower frequency region of the IR spectrum, typically between 600-800 cm⁻¹, indicative of the carbon-chlorine bond.

Interactive Table: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity (IR/Raman) | Reference |

| O-H stretch (H-bonded) | 2500-3300 | Weak/Not observed | Broad, Strong / Weak | |

| C-H stretch (aromatic) | 3000-3100 | 3000-3100 | Medium / Strong | rsc.org |

| C=O stretch | 1700-1725 | 1700-1725 | Strong / Medium | |

| C=C/C=N stretch (ring) | 1450-1620 | 1450-1620 | Medium-Strong / Strong | rsc.orgrsc.org |

| C-O stretch | 1210-1320 | Variable | Strong / Variable | |

| O-H bend (in-plane) | 1395-1440 | Variable | Medium / Variable | |

| C-H bend (out-of-plane) | 750-900 | Weak | Strong / Weak | rsc.org |

| C-Cl stretch | 600-800 | 600-800 | Strong / Strong |

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) Studies for Chiral Derivatives

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques essential for the stereochemical analysis of chiral molecules. mdpi.comunits.it These methods measure the differential absorption (ECD) and rotation (ORD) of left- and right-circularly polarized light, providing information on the absolute configuration and conformation of enantiomers. libretexts.orglibretexts.org

This compound itself is achiral. However, chiral derivatives can be synthesized, for example, by reactions that introduce a chiral center or by creating atropisomers. rsc.orgacs.org A common strategy for isoquinolines involves the reduction of the C=N bond in a precursor to generate a chiral center at the C-1 position, yielding a chiral 1,2,3,4-tetrahydroisoquinoline. rsc.org

Once a chiral derivative is obtained, ECD spectroscopy can be used to determine its absolute configuration. The experimental ECD spectrum is compared with theoretical spectra calculated using time-dependent density functional theory (TD-DFT). units.it A good match between the experimental and calculated spectrum for a specific enantiomer allows for an unambiguous assignment of its absolute configuration. mdpi.com

The application of the exciton (B1674681) chirality method is also a powerful tool in the ECD analysis of molecules containing multiple chromophores. nih.gov For instance, if a chiral derivative of this compound were to be coupled with another chromophoric unit, the sign of the resulting exciton couplet in the ECD spectrum could be directly correlated to the spatial arrangement of the two chromophores, and thus to the absolute configuration of the molecule. nih.gov While no specific ECD/ORD studies on chiral derivatives of this compound have been reported, the established methodologies for related chiral isoquinolines provide a clear roadmap for such future investigations. acs.orgscispace.com

Computational Chemistry and Theoretical Studies on 1 Chloroisoquinoline 4 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule, which in turn dictate its reactivity. For derivatives like 1-chloroisoquinoline (B32320), these studies often involve analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

In a study on the related compound 1-chloroisoquinoline (1CIQ), quantum chemical calculations were performed to analyze its electronic structure and reactivity. researchgate.net The analysis of the molecular electrostatic potential (MEP) is also a key component, as it maps the electron density to identify regions that are rich or deficient in electrons. These sites correspond to the likely locations for electrophilic and nucleophilic attacks, respectively. For 1-chloroisoquinoline-4-carboxylic acid, the electron-withdrawing nature of the chlorine atom and the carboxylic acid group would significantly influence the electron distribution across the isoquinoline (B145761) ring system, making specific carbon and nitrogen atoms susceptible to chemical reactions. Reactivity descriptors, such as Fukui functions, are also calculated to provide a more quantitative measure of the reactivity at different atomic sites within the molecule. nih.gov

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energetic Predictions

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the most stable three-dimensional structure of a molecule. core.ac.uk The process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. researchgate.net This is achieved by iteratively solving the Kohn-Sham equations until the forces on the atoms are minimized. nih.gov The accuracy of DFT calculations is highly dependent on the choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-31+G(d,p)), which describes the atomic orbitals. researchgate.netnih.gov

For this compound, DFT calculations would predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles. Studies on the parent molecule, 1-chloroisoquinoline, using the B3LYP/6-31+G(d,p) level of theory have provided optimized parameters that are in good agreement with experimental data, demonstrating the reliability of this approach. researchgate.net The optimized geometry is the basis for further calculations, including energetic predictions, vibrational frequencies, and other molecular properties. researchgate.net

Table 1: Predicted Geometrical Parameters for the 1-Chloroisoquinoline Core Structure (Note: This table is based on data for 1-chloroisoquinoline researchgate.net and serves as an illustrative example for the core structure of this compound. The presence of the carboxylic acid group at the C4 position would cause minor deviations.)

| Parameter | Bond | Predicted Value (Å or °) |

| Bond Length | C1-Cl | 1.74 |

| Bond Length | C1-N2 | 1.31 |

| Bond Length | N2-C3 | 1.37 |

| Bond Length | C3-C4 | 1.39 |

| Bond Angle | Cl-C1-N2 | 115.4 |

| Bond Angle | C1-N2-C3 | 117.8 |

| Bond Angle | N2-C3-C4 | 123.5 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are extensively used to predict spectroscopic data, which is crucial for structure elucidation. DFT calculations can accurately predict vibrational frequencies corresponding to FT-IR and FT-Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. This computed spectrum is often scaled by an empirical factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental spectra and aiding in the assignment of vibrational modes. researchgate.net

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted using computational techniques. nih.gov Methods like DFT can provide reasonably accurate predictions of ¹H and ¹³C chemical shifts, with root mean square errors often in the range of 0.2–0.4 ppm for protons. nih.gov These calculations are invaluable for distinguishing between isomers and confirming molecular structures. comporgchem.com The CHARGE model is another semi-empirical scheme developed to predict ¹H chemical shifts with a target accuracy of about 0.1 ppm. modgraph.co.uk

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for 1-Chloroisoquinoline (1CIQ) (Note: This table is adapted from data on 1CIQ researchgate.net to demonstrate the principle of spectroscopic prediction applicable to its carboxylic acid derivative.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C-H) | 3060 | 3062 | C-H stretching |

| ν(C=N) | 1618 | 1620 | C=N stretching |

| ν(C=C) | 1570 | 1573 | C=C aromatic stretching |

| ν(C-Cl) | 780 | 785 | C-Cl stretching |

Elucidation of Reaction Mechanisms Through Computational Modeling

For a molecule like this compound, theoretical studies could elucidate the mechanisms of reactions such as nucleophilic substitution at the C1 position or reactions involving the carboxylic acid group. The United Reaction Valley Approach (URVA) is one sophisticated method that analyzes the reaction path curvature to partition a mechanism into distinct phases, such as reactant preparation, transition state events, and product formation. smu.edu This level of detail provides a chemical narrative of the transformation, explaining how structural and electronic changes unfold throughout the reaction process. smu.edu

Molecular Docking and Dynamics Simulations for Ligand-Target Recognition Principles (excluding biological outcomes)

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study how a small molecule (ligand), such as this compound, might interact with a larger macromolecular target, like a protein.

Molecular Docking: This process predicts the preferred orientation and conformation of the ligand when it binds to a target's active site. nih.gov Using software like AutoDock Vina, docking algorithms score various poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces to identify the most stable binding mode. nih.gov This provides a static snapshot of the fundamental principles of molecular recognition.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to analyze the stability and dynamics of the ligand-target complex over time. nih.gov By simulating the movements of atoms over a set period (e.g., nanoseconds), MD provides insights into the flexibility of the complex. A key parameter analyzed is the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound within the active site, indicating a stable interaction based on physicochemical principles. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physicochemical properties. nih.govnih.gov The fundamental strategy is to find a quantitative relationship that can be used to predict the properties of new or unmeasured compounds based solely on their structure. nih.gov

The QSPR workflow involves several key stages:

Data Compilation: Gathering experimental data for a specific property (e.g., boiling point, water solubility, partition coefficient) for a set of related compounds. nih.gov

Descriptor Generation: Calculating a wide range of molecular descriptors for each compound. These descriptors can be topological (based on atom connectivity), electronic (from quantum calculations), or physical (like molar volume). nih.gov

Model Building: Using statistical methods, most commonly multiple linear regression, to create an equation that links the descriptors to the property. nih.govyoutube.com

Validation: Testing the model's predictive power using techniques like leave-one-out cross-validation to ensure its reliability and robustness. nih.gov

For this compound, a QSPR model could be developed to predict properties critical for its handling and application, such as its n-octanol-water partition coefficient (logP) or aqueous solubility, by leveraging descriptors derived from its unique structural features.

Applications of 1 Chloroisoquinoline 4 Carboxylic Acid As a Chemical Building Block

Utility in Natural Product and Complex Organic Molecule Synthesis

The isoquinoline-4-carboxylic acid framework is a privileged structure found in numerous natural products and biologically active molecules. While direct incorporation of 1-chloroisoquinoline-4-carboxylic acid into a completed natural product is not extensively documented, its value lies in its potential as a versatile intermediate for accessing complex molecular architectures. The synthesis of highly substituted isoquinolone-4-carboxylic acids, which are recognized as important bioactive scaffolds, has been achieved through sophisticated multi-component reactions like the Ugi-4CR followed by a copper-catalyzed domino reaction. nih.gov This highlights the significance of the core structure in medicinal chemistry.

The functional handles of this compound allow for stepwise and controlled modifications. The carboxylic acid group can be converted to esters, amides, or other functionalities, while the chlorine atom at the C1 position serves as a key site for carbon-carbon and carbon-heteroatom bond formation, typically through metal-catalyzed cross-coupling reactions. This dual reactivity enables chemists to use the molecule as a linchpin in convergent synthetic strategies, allowing for the late-stage introduction of molecular complexity.

Precursor for Advanced Organic Materials and Polymers (e.g., dyes, organic semiconductors)

The application of this compound as a direct precursor for advanced organic materials is an area of growing interest, though specific examples remain specialized. The inherent photophysical properties of the extended aromatic system of the isoquinoline (B145761) ring suggest its potential use in the development of functional dyes and organic electronic materials. Quinoline-based structures are known components in molecules designed for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.

Furthermore, the presence of the carboxylic acid group opens possibilities for its use in polymer science. Carboxylic acids are ubiquitous functional groups that can be used to initiate polymerization reactions. chemrxiv.org For instance, methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be initiated by the radical decarboxylation of carboxylic acids, allowing for the "grafting-from" of polymer chains from a substrate. chemrxiv.org This suggests that this compound could be anchored to surfaces or macromolecules and subsequently used to grow polymer chains, creating hybrid materials with the specific electronic or recognition properties of the isoquinoline core.

Design and Synthesis of Catalytic Ligands

The structure of this compound is well-suited for the design of specialized ligands for transition metal catalysis. The isoquinoline nitrogen and the carboxylic acid group can act in concert as a bidentate chelating system, binding to a metal center to form a stable complex. The development of ligands that can furnish unique steric and electronic environments to metal catalysts is crucial for achieving high activity and selectivity in chemical transformations. nih.govrsc.org

A key feature of this molecule is the chlorine atom at the C1 position, which serves as a versatile synthetic handle. For example, the related compound 1-chloroisoquinoline (B32320) can undergo palladium-catalyzed homocoupling reactions to produce bis-isoquinolines. sigmaaldrich.com Such molecules are highly valuable as chiral ligands in asymmetric catalysis, where two coordinating nitrogen atoms can bind to a metal, creating a well-defined chiral environment to control the stereochemical outcome of a reaction. sigmaaldrich.com this compound could be similarly dimerized or coupled with other heteroaryl compounds to generate a diverse library of ligands for various catalytic applications, including hydrogenations, cross-couplings, and oxidations. researchgate.net

| Reaction Type | Reagents | Product Type | Potential Application | Citation |

| Homocoupling | Pd catalyst, Base | Bis-isoquinoline carboxylic acid | Chiral ligand for asymmetric catalysis | sigmaaldrich.com |

| Heterocoupling | Arylboronic acid, Pd catalyst | Aryl-isoquinoline carboxylic acid | Ligand for cross-coupling reactions | sigmaaldrich.com |

| Metal Complexation | Transition metal salt (e.g., Ru, Rh) | Bidentate metal complex | Homogeneous catalyst | nih.gov |

Development of Chemical Probes for Molecular Recognition and Mechanistic Studies (excluding drug efficacy)

Chemical probes are small molecules designed to study and manipulate biological systems by interacting with specific proteins or other biomolecules. mskcc.org The development of high-quality probes is essential for understanding protein function and dissecting complex cellular pathways. mskcc.org The this compound scaffold possesses features that make it an attractive starting point for the rational design of such probes.

The isoquinoline ring system and its attached carboxylic acid can engage in various non-covalent interactions—such as hydrogen bonding, pi-stacking, and electrostatic interactions—with the binding site of a target protein. The most significant feature for probe development is the reactive chlorine atom. It provides a specific site for synthetic modification, allowing for the covalent attachment of reporter tags. For instance, a fluorescent dye could be appended via a palladium-catalyzed cross-coupling reaction, creating a fluorescent probe to visualize the localization of a target protein within a cell using microscopy. nih.gov Alternatively, a biotin (B1667282) tag could be attached for use in affinity purification experiments aimed at identifying the binding partners of the probe (and thus its target). This modular design allows for the creation of a chemical toolbox to investigate biological mechanisms without being intended for therapeutic use. mskcc.org

| Functional Group | Role in Probe Design | Potential Modification | Purpose of Modification | Citation |

| Isoquinoline Core | Provides scaffold & binding interactions | N/A | Target recognition | |

| Carboxylic Acid | Hydrogen bonding, electrostatic interactions | Ester or amide formation | Modulate binding affinity/specificity | |

| C1-Chloro Atom | Reactive handle for functionalization | Suzuki or Sonogashira coupling | Attachment of fluorophores, biotin, etc. | sigmaaldrich.comresearchgate.net |

Contribution to Supramolecular Chemistry

Supramolecular chemistry is the study of chemical systems composed of multiple molecules held together by non-covalent interactions. Carboxylic acids are among the most powerful and predictable building blocks in this field due to their ability to form strong hydrogen bonds. libretexts.org this compound is an exemplary molecule for crystal engineering and the design of predictable supramolecular assemblies.

The molecule contains both a strong hydrogen bond donor (the carboxylic acid's hydroxyl group) and a hydrogen bond acceptor (the isoquinoline nitrogen atom). This combination facilitates the formation of a highly reliable and stable supramolecular interaction known as the acid-pyridine heterosynthon. yu.edu.jo This interaction typically leads to the self-assembly of the molecules into well-defined structures, such as dimers or one-dimensional chains, in the solid state. yu.edu.jonih.gov

Furthermore, the chlorine atom introduces the possibility of another type of non-covalent interaction: halogen bonding. The electropositive region on the chlorine atom (the σ-hole) can interact favorably with electron-rich atoms like nitrogen or oxygen. nih.gov This directional interaction can be used in concert with hydrogen bonding to build more complex and robust two- or three-dimensional networks, offering a higher degree of control in the design of crystalline materials. nih.gov

Future Prospects and Emerging Research Avenues for 1 Chloroisoquinoline 4 Carboxylic Acid

Novel Methodologies in Isoquinoline (B145761) Functionalization

The functionalization of the isoquinoline nucleus is a cornerstone of medicinal chemistry and organic synthesis. For 1-chloroisoquinoline-4-carboxylic acid, emerging methodologies offer exciting possibilities for diversification.

C-H Bond Functionalization: A significant area of research is the direct functionalization of C-H bonds, which circumvents the need for pre-functionalized substrates. sigmaaldrich.com Transition-metal catalysis, particularly with palladium, rhodium, and ruthenium, has enabled the direct arylation, olefination, and alkylation of aromatic C-H bonds. sigmaaldrich.comprinceton.edu The carboxylic acid group in this compound can act as a directing group, facilitating regioselective C-H activation at the C-5 or C-8 positions of the isoquinoline core. gcwgandhinagar.com This approach allows for the introduction of new carbon-carbon and carbon-heteroatom bonds with high precision.

Decarboxylative Cross-Coupling: The carboxylic acid moiety itself can be utilized as a synthetic handle in decarboxylative cross-coupling reactions. rsc.orgwikipedia.org This strategy involves the replacement of the carboxyl group with various substituents, such as aryl, alkyl, or vinyl groups, through the loss of carbon dioxide. wikipedia.org Recent advancements have demonstrated the utility of this method for creating diverse molecular architectures from readily available carboxylic acids. nih.govnih.govresearchgate.net This opens up avenues to transform this compound into a wide array of derivatives.

Novel Catalytic Systems: The development of novel catalytic systems continues to push the boundaries of isoquinoline functionalization. Silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides provides an efficient route to substituted isoquinolines. nih.gov Similarly, rhodium(III)-catalyzed annulation of benzamides with internal acetylenes offers a pathway to functionalized isoquinolone derivatives, which can be further transformed into isoquinolines. mdpi.com These methods, while not directly starting from this compound, showcase the expanding toolkit available for synthesizing and modifying the isoquinoline scaffold.

Exploration of Undiscovered Reactivity Patterns and Selectivities

The interplay between the chloro, carboxylic acid, and isoquinoline core functionalities in this compound presents opportunities to explore new reactivity patterns and achieve selective transformations.

Selective Cross-Coupling Reactions: The presence of a chloro group at the C-1 position offers a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. A robust synthesis of 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid has been developed using a Suzuki cross-coupling between a bromoisoquinoline carboxylate and a boronic acid, highlighting the feasibility of such transformations. rsc.org Future research could focus on developing orthogonal strategies to selectively functionalize the C-1 position in the presence of other reactive sites.

Reactivity of the Carboxylic Acid Group: Beyond decarboxylative coupling, the carboxylic acid can be activated in various ways. For instance, formamide-catalyzed activation can convert carboxylic acids into their corresponding acid chlorides in situ, which are then susceptible to nucleophilic attack to form amides and esters. nih.gov This provides a cost-effective and versatile method for derivatization.

Modulating Reactivity through Isomerization: The positional isomer, 4-chloro-1-hydroxyisoquinoline-3-carboxylic acid, exhibits different electronic and hydrogen-bonding properties due to the swapped positions of the chloro and hydroxyl groups. This suggests that the reactivity and selectivity of this compound could be modulated through strategic functional group interconversions or by studying its various isomers.

Integration into Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous-flow technology and automated synthesis is revolutionizing chemical manufacturing, offering enhanced safety, efficiency, and scalability.

Continuous-Flow Synthesis: Flow chemistry is particularly advantageous for reactions involving hazardous reagents or intermediates, or those requiring precise control over reaction parameters. nih.gov The synthesis of carboxylic acids from various precursors, including the carboxylation of Grignard reagents using CO2 in a tube-in-tube gas permeable membrane reactor, has been successfully demonstrated in a flow setup. durham.ac.uk Similarly, the oxidation of alcohols to carboxylic acids using a platinum catalyst in a flow reactor has been reported. rsc.org These examples provide a blueprint for developing continuous-flow processes for the synthesis and derivatization of this compound.

Automated Synthesis: Automated platforms can accelerate the discovery of new derivatives by rapidly screening reaction conditions and building libraries of compounds. The synthesis of isoquinoline derivatives can be adapted for automated systems, enabling high-throughput synthesis and optimization. This would be particularly valuable for exploring the vast chemical space accessible from the this compound scaffold.

Advanced Characterization Techniques for Dynamic Chemical Processes

Understanding reaction mechanisms and kinetics is crucial for process optimization and the discovery of new transformations. Advanced in situ monitoring techniques are becoming indispensable tools for studying dynamic chemical processes.

In Situ Reaction Monitoring: Techniques such as ReactIR™ (in-situ Fourier-transform infrared spectroscopy) allow for the real-time tracking of reactant consumption and product formation, even in aggressive reaction environments. mt.com This has been used to monitor the formation of amides from acid chlorides, providing valuable insights into reaction profiles and the stability of intermediates. mt.com

Time-Resolved In Situ Monitoring of Mechanochemical Reactions: Mechanochemistry, or solvent-free synthesis, is a green and efficient alternative to traditional solution-based methods. nih.gov Time-resolved in situ (TRIS) monitoring techniques, including synchrotron X-ray diffraction and Raman spectroscopy, are being developed to elucidate the mechanisms of these solid-state reactions. nih.govresearchgate.netbirmingham.ac.uk These methods could be applied to study the solid-state synthesis and transformations of this compound and its derivatives.